3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-26-17-9-5-8-16(14-17)20(25)21-12-13-23-19(24)11-10-18(22-23)15-6-3-2-4-7-15/h2-11,14H,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZMHGALDREPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diketones
In a representative procedure, a 1,4-diketone precursor (e.g., 1-phenylbutane-1,4-dione) is treated with phenylhydrazine (1.2 equiv) in PPA at 70°C for 30 minutes. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration. The product, 3-phenyl-6-oxo-1,6-dihydropyridazine, is isolated by extraction with dichloromethane and recrystallized from ethanol (yield: 65–75%).
Alternative Routes via Isoxazole Opening
Recent protocols exploit isoxazole-pyridazinone intermediates for enhanced regioselectivity. For example, isoxazole 1 (synthesized from ethyl chloro(hydroximino)acetate and diketones) undergoes ring-opening with ammonium hydroxide to generate pyridazinone 6 . Hydrolysis with 33% NH₃ at 60°C followed by dehydration with POCl₃ yields the cyano derivative 7 , which serves as a versatile intermediate for further functionalization.
Alkylation to Introduce the Ethylamine Side Chain
The incorporation of the ethylamine linker at the pyridazinone’s N-1 position is achieved through nucleophilic alkylation. This step requires careful optimization to avoid over-alkylation and byproduct formation.
Direct Alkylation with 2-Bromoethylamine
While less common due to the instability of 2-bromoethylamine, direct alkylation has been reported under mild conditions. Pyridazinone is reacted with 2-bromoethylamine hydrobromide (1.5 equiv) in the presence of triethylamine (3.0 equiv) in THF at 0°C. The reaction is quenched with water, and the product is extracted with dichloromethane (yield: 50–60%).
Acylation with 3-Methoxybenzoyl Chloride
The final step involves coupling the ethylamine side chain with 3-methoxybenzoic acid via amide bond formation.
Activation of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid (1.2 equiv) is converted to its acid chloride by refluxing with thionyl chloride (5.0 equiv) for 2 hours. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in anhydrous THF.
Amide Coupling
The acid chloride is added dropwise to a solution of 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethylamine (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred at room temperature for 4 hours, followed by extraction with dichloromethane and purification via recrystallization from ethanol (yield: 75–85%).
Purification and Characterization
Crystallization and Chromatography
Crude product is purified by recrystallization from ethanol or methanol, yielding colorless crystals. For higher purity, flash chromatography (ethyl acetate/hexane, 1:1) is employed.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.78 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar), 7.48–7.42 (m, 5H, Ar), 6.93 (dd, J = 8.4, 2.4 Hz, 1H, Ar), 3.82 (s, 3H, OCH₃), 3.72 (t, J = 6.0 Hz, 2H, CH₂), 3.58 (t, J = 6.0 Hz, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.2 (C=O), 159.8 (C-OCH₃), 145.3 (pyridazinone C-6), 141.7 (pyridazinone C-3), 137.1 (Ar), 128.2–127.8 (Ar), 109.7 (pyridazinone C-4), 55.3 (OCH₃), 43.5 (CH₂), 40.1 (CH₂).
- MS-ESI : m/z 393.2 [M + H]⁺ (Calcd for C₂₁H₂₀N₃O₃: 393.15).
Optimization and Scalability Considerations
Solvent and Base Selection
Alkylation efficiency is maximized in polar aprotic solvents (DMF > THF) with potassium carbonate as the base. Acylation yields improve with triethylamine over DMAP due to reduced side reactions.
Temperature Control
Exothermic reactions (e.g., SOCl₂ activation) require cooling to 0°C to prevent decomposition. Cyclization steps benefit from moderate heating (60–70°C) to accelerate ring closure.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds structurally related to 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide. The presence of the pyridazinone moiety is crucial for its biological activity.
Case Study: Synthesis and Evaluation
A series of pyridazinone derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. For instance, compounds with a similar structure exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | A549 (Lung Cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Anticonvulsant Properties
The anticonvulsant potential of similar compounds has been extensively studied, particularly in the context of drug-resistant epilepsy.
Case Study: Efficacy in Seizure Models
In a study evaluating the anticonvulsant effects of pyridazinone derivatives, one compound demonstrated significant protection in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. The median effective dose (ED50) was found to be 24.38 mg/kg, showcasing its potential as a therapeutic agent for seizure disorders .
| Compound | Model | ED50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound C | MES | 24.38 | 9.2 |
| Compound D | PTZ | 18.4 | 8.5 |
Antimicrobial Activity
Compounds related to this compound have also shown promising antimicrobial properties.
Case Study: Antimicrobial Screening
Research involving thiazole-pyridazine hybrids demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 93.7 µg/mL to 46.9 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound E | Staphylococcus aureus | 93.7 |
| Compound F | Escherichia coli | 46.9 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of these compounds.
Key Findings
SAR studies indicate that electron-withdrawing groups on the phenyl ring significantly enhance biological activity, particularly in anticonvulsant and antimicrobial assays . The positioning of these substituents plays a crucial role in modulating pharmacological effects.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- In contrast, trifluoromethyl (BG15452) and difluoro (BG16380) substituents withdraw electron density, which may influence binding to hydrophobic pockets in biological targets .
- Solubility : The dimethylsulfamoyl group in the analog from introduces polarity, likely improving aqueous solubility compared to the methoxy variant .
Physicochemical Properties
Molecular Weight and Lipophilicity
- BG16380 (MW 355.34) is lighter than BG15452 (MW 387.36), reflecting the fluorine atoms’ lower atomic weight compared to CF₃. The target compound’s methoxy group (MW ~15 g/mol) likely places its molecular weight between these analogs.
- Lipophilicity : Methoxy (LogP ~1.1) is less lipophilic than CF₃ (LogP ~2.4), suggesting the target compound may have intermediate membrane permeability .
Structural Characterization Techniques
- X-ray Crystallography : Analogous compounds (e.g., ) are characterized using SHELXL/SHELXT for structure refinement and WinGX/ORTEP for visualization . These methods would apply to the target compound to confirm its conformation and intermolecular interactions.
Biological Activity
3-Methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 6-oxo-1,6-dihydropyridine derivatives with appropriate amines. The compound features a benzamide moiety linked to a dihydropyridazine structure, which contributes to its biological activity.
Structural Analysis
The molecular structure can be represented as follows:
This structure indicates the presence of multiple functional groups that may interact with biological targets.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, related 6-oxo derivatives have shown promising results in electroshock seizure tests with effective doses indicating substantial protective effects against seizures .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | Median Effective Dose (mg/kg) | Test Type |
|---|---|---|
| Compound A | 24.38 | Electroshock |
| Compound B | 88.23 | Chemo-shock |
Cytotoxicity and Antiproliferative Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Similar derivatives have shown IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential as an anticancer agent .
Table 2: Cytotoxicity Data
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cell proliferation and apoptosis pathways.
- Receptor Interaction : The presence of the methoxy group may enhance binding affinity to specific receptors involved in neurotransmission and cancer progression.
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Anticonvulsant Properties : A study demonstrated that a related compound significantly reduced seizure duration in animal models, suggesting a strong anticonvulsant effect.
- Cytotoxicity Assessment : Another investigation revealed that a similar benzamide derivative displayed potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction.
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
